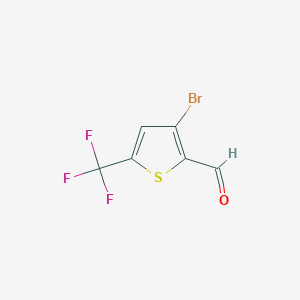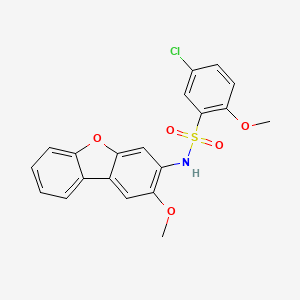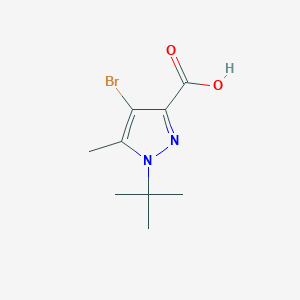
4-Bromo-1-tert-butyl-5-methylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-tert-butyl-5-methylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H13BrN2O2. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a methyl group . The carboxylic acid group is attached to the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.119, a boiling point of 353.9±42.0 °C , and a flash point of 167.9±27.9 °C . It has a density of 1.5±0.1 g/cm3 and a molar volume of 173.5±7.0 cm3 .Aplicaciones Científicas De Investigación
4-Bromo-1-tert-butyl-5-methylpyrazole-3-carboxylic acid has a variety of applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as an inhibitor of enzymes such as cyclooxygenase-2, and as an inhibitor of the growth of cancer cells. It has also been used in the synthesis of heterocyclic compounds, and as a ligand for metal complexes.
Mecanismo De Acción
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are common in a wide variety of applications. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties .
Brominated Compounds
The bromine atom in “4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid” could potentially make this compound reactive. Brominated compounds are often used in organic synthesis, as the bromine atom can be easily replaced by other functional groups .
Carboxylic Acids
Carboxylic acids (-COOH) are a common functional group in biochemistry, involved in many forms of chemical signaling and molecular recognition. They are often involved in hydrogen bonding, which can have significant effects on the structure and function of molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Bromo-1-tert-butyl-5-methylpyrazole-3-carboxylic acid in laboratory experiments is that it is a relatively inexpensive compound that is readily available. It is also a water-soluble compound, which makes it easy to work with in aqueous solutions. However, the compound can be toxic in high concentrations, and it may be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Bromo-1-tert-butyl-5-methylpyrazole-3-carboxylic acid. These include further studies to better understand its mechanism of action, studies to assess its potential toxicity in vivo, and studies to identify other potential applications for the compound. Additionally, further research into the synthesis of the compound and its derivatives may lead to the development of more efficient and cost-effective synthesis methods.
Métodos De Síntesis
4-Bromo-1-tert-butyl-5-methylpyrazole-3-carboxylic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-bromo-4-tert-butyl-5-methylpyrazole (1-BTMPC) with ethyl 2-bromoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields this compound as the major product, along with other minor products. Other methods of synthesis include the reaction of 1-BTMPC with ethyl 2-chloroacetate, or the reaction of 1-BTMPC with ethyl 2-iodoacetate.
Propiedades
IUPAC Name |
4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5-6(10)7(8(13)14)11-12(5)9(2,3)4/h1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYJKJOUWPAJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

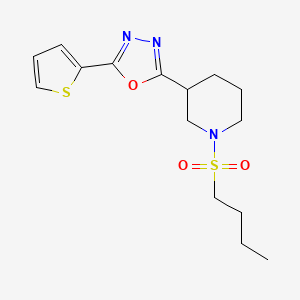
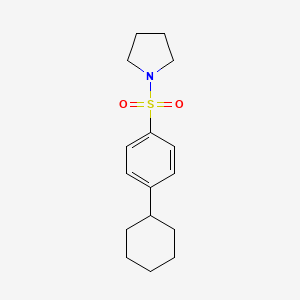
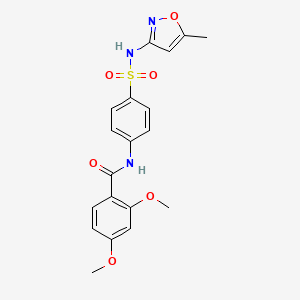
![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methylphenyl)acetamide](/img/structure/B2974392.png)
